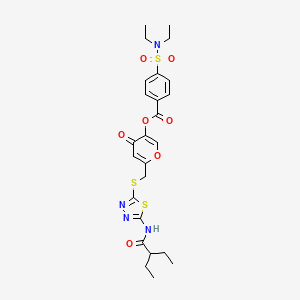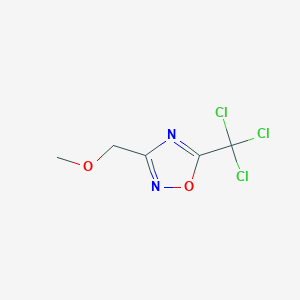
3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C5H5Cl3N2O2 and its molecular weight is 231.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry and Synthesis
- Synthesis Techniques : A study by Narayanan and Bernstein (1966) discusses the synthesis of similar oxadiazole compounds, highlighting the chemistry involved in preparing alkoxy-1,2,4-oxadiazoles and their isosteric replacement effects (Narayanan & Bernstein, 1966).
- Alternative Synthesis Methods : Bretanha et al. (2009) reported a convenient synthesis of 3-trichloromethyl-1,2,4-oxadiazoles using a one-pot reaction, indicating the versatility and adaptability of synthesis methods for these compounds (Bretanha et al., 2009).
Biological and Medicinal Applications
- Antimicrobial Properties : Kumar et al. (2013) synthesized new 1,3,4-oxadiazole derivatives and evaluated their antimicrobial activities. This suggests the potential of these compounds in developing new antibacterial and antifungal agents (Kumar et al., 2013).
- Pharmaceutical Synthesis : Jakopin (2018) explored derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, demonstrating their potential as building blocks in medicinal chemistry (Jakopin, 2018).
Material Science Applications
- Corrosion Inhibition : Bouklah et al. (2006) investigated the thermodynamic properties of a similar oxadiazole compound as a corrosion inhibitor for steel, highlighting the material science applications of these compounds (Bouklah et al., 2006).
Innovative Research Techniques
- Ultrasound-Promoted Synthesis : Bretanha et al. (2011) presented an alternative synthesis method using ultrasound irradiation, which offers a more efficient approach to preparing 1,2,4-oxadiazoles (Bretanha et al., 2011).
Propiedades
IUPAC Name |
3-(methoxymethyl)-5-(trichloromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3N2O2/c1-11-2-3-9-4(12-10-3)5(6,7)8/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMWVDAILDQEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

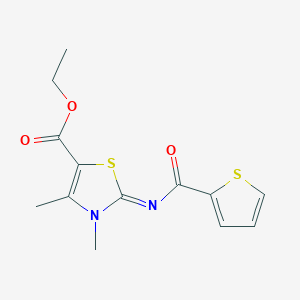
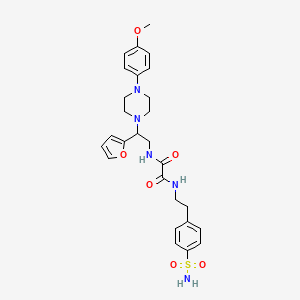
![3-Chloroisothiazolo[5,4-b]pyridine](/img/structure/B2706518.png)

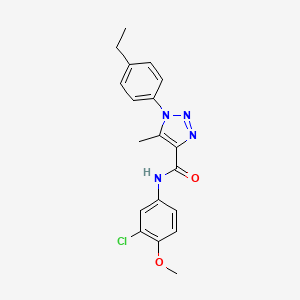


![2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2706524.png)
![1-(2,4-Dichlorophenyl)-3-[3-(1-imidazolyl)propyl]urea](/img/structure/B2706527.png)
![1-(2-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2706529.png)
![8-((3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2706531.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2706532.png)
